
Application Notes and Protocols for Studying
the Rtc System using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RTC14

Cat. No.: B610582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology

for investigating the Rtc (RNA 2',3'-cyclic phosphate and 5'-OH ligase) system, with a primary

focus on the key enzyme RtcB. The Rtc system is a crucial component of RNA processing and

repair pathways, playing a vital role in tRNA splicing and the unfolded protein response (UPR).

Dysregulation of this system has been implicated in various diseases, making it an attractive

target for therapeutic development.

Introduction to the Rtc System
The Rtc system is centered around the RNA ligase RtcB, which in humans is a subunit of the

larger tRNA ligase complex (tRNA-LC). This complex is responsible for the ligation step of

tRNA splicing, a fundamental process for generating functional tRNAs for protein synthesis.

The tRNA-LC in humans is composed of five core subunits:

RTCB: The catalytic subunit responsible for the ligation of tRNA exons.

DDX1: A DEAD-box RNA helicase.

FAM98B: A protein of unknown function.

CGI-99 (RTRAF): Also of unknown function.

ASW (ASHWIN): A vertebrate-specific subunit.[1][2][3][4][5][6][7]
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Beyond its canonical role in tRNA splicing, RtcB is a critical player in the unfolded protein

response (UPR), a cellular stress response pathway activated by the accumulation of misfolded

proteins in the endoplasmic reticulum (ER). Specifically, RtcB is the ligase responsible for the

unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event, initiated

by the ER stress sensor IRE1α, leads to the production of the active transcription factor XBP1s,

which in turn upregulates genes involved in restoring ER homeostasis.[3][8][9][10][11][12][13]

Given its central role in these essential cellular processes, the Rtc system, and RtcB in

particular, are important targets for research and potential therapeutic intervention. The

CRISPR-Cas9 system offers a powerful tool for precisely editing the gene encoding RtcB,

enabling detailed investigation of its function.

Data Presentation
The following table summarizes quantitative data from studies utilizing CRISPR-Cas9 or

shRNA-mediated knockdown to investigate the function of RtcB.
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Cell Line
Gene
Targeted

Method
Phenotype
Observed

Quantitative
Change

Reference

Mouse ES

Cells
RtcB

CRISPR-

Cas9

(conditional

knockout)

Defective

XBP1 mRNA

splicing

Drastic

reduction in

spliced XBP1

(XBP1s)

mRNA upon

ER stress.[8]

[8]

Mouse ES

Cells
RtcB

CRISPR-

Cas9

(conditional

knockout)

Impaired

tRNA splicing

Approximatel

y 70%

reduction in

spliced Tyr-

tRNA levels.

[8][10]

[8][10]

Human 293T

Cells
RTCB

CRISPR-

Cas9

(knockout)

Increased

RNA

cleavage by

Type III

CRISPR

~1.5-fold

lower target

RNA detected

after

cleavage in

RTCB-

depleted

cells.[14]

[14]

Human

U2OS Cells
RTCB

shRNA

knockdown

Enhanced

stress-

induced

tiRNA

production

Significant

increase in

angiogenin-

mediated

tiRNA

production.

[15][16]

[15][16]

Human

U2OS Cells
RTCB

CRISPR/Cas

9 knockout

Defective

tRNA and

XBP1 mRNA

splicing

Clear

reduction in

mature tRNA

and XBP1s

mRNA.[15]

[15]
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Signaling and Experimental Workflow Diagrams
Unfolded Protein Response (UPR) Pathway: XBP1
Splicing
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Caption: The role of RTCB in the IRE1α-XBP1 branch of the Unfolded Protein Response.
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Caption: Subunit interactions within the human tRNA Ligase Complex.

Experimental Workflow for CRISPR-Cas9 Mediated
Knockout of RTCB
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Caption: Workflow for generating and validating RTCB knockout cell lines.

Experimental Protocols
Protocol 1: Generation of RTCB Knockout Cell Lines
using CRISPR-Cas9
This protocol details the generation of RTCB knockout human cell lines (e.g., HEK293T) using

a plasmid-based CRISPR-Cas9 system with puromycin selection.

Materials:

HEK293T cells

DMEM with 10% FBS and 1% Penicillin-Streptomycin

pSpCas9(BB)-2A-Puro (PX459) vector (or similar all-in-one Cas9 and sgRNA expression

vector with a puromycin resistance gene)

Validated sgRNA sequences targeting human RTCB

Lipofectamine 3000 or other suitable transfection reagent

Puromycin
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96-well plates for single-cell cloning

General cell culture and molecular biology reagents

sgRNA Design:

Designing effective sgRNAs is critical for successful gene editing. Several online tools can be

used for sgRNA design, such as GenScript's gRNA design tool or IDT's Custom Alt-R®

CRISPR-Cas9 guide RNA design tool.[17] When designing sgRNAs for RTCB, consider

targeting early exons to maximize the probability of generating a loss-of-function mutation.

While specific validated sgRNA sequences are not always published, several studies have

successfully targeted RTCB.[14] Commercially available, pre-validated sgRNAs for human

RTCB are also an option.

Procedure:

sgRNA Cloning: Clone the designed sgRNA sequences into the pSpCas9(BB)-2A-Puro

vector according to the manufacturer's protocol. This typically involves annealing

complementary oligos encoding the sgRNA sequence and ligating them into the linearized

vector.

Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density

that will result in 70-80% confluency on the day of transfection.

Transfection: Transfect the cells with the pSpCas9-sgRNA plasmid using Lipofectamine

3000, following the manufacturer's instructions.

Puromycin Selection: 24 hours post-transfection, replace the medium with fresh medium

containing puromycin. The optimal concentration of puromycin should be determined

beforehand by generating a kill curve for the specific cell line, but a concentration of 1-2

µg/mL is often effective for HEK293T cells.[8][14]

Selection and Recovery: Continue puromycin selection for 48-72 hours, or until non-

transfected control cells are all killed. After selection, replace the medium with fresh,

antibiotic-free medium and allow the cells to recover and grow.
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Single-Cell Cloning: Once the selected cell population has recovered, perform single-cell

cloning by limiting dilution in 96-well plates to isolate individual clones.

Clonal Expansion: Monitor the 96-well plates for the growth of single colonies. Once colonies

are visible, expand them into larger culture vessels for further analysis.

Protocol 2: Validation of RTCB Knockout
Validation of successful gene knockout should be performed at both the genomic and protein

levels.

A. Genomic DNA Sequencing:

Genomic DNA Extraction: Extract genomic DNA from each expanded clonal cell line.

PCR Amplification: Amplify the region of the RTCB gene targeted by the sgRNA using PCR.

Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels)

introduced by CRISPR-Cas9-mediated non-homologous end joining (NHEJ).

B. Western Blot Analysis for RTCB Protein:

Protein Lysate Preparation: Prepare whole-cell lysates from wild-type and potential RTCB

knockout clones.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE

and transfer to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against RTCB overnight at 4°C.

Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection: Detect the protein bands using an ECL substrate and an imaging system. A

successful knockout will show a complete absence of the RTCB protein band. Use a loading

control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[14][18][19][20]

Protocol 3: Functional Validation by RT-qPCR
Functional validation assesses the downstream consequences of RTCB knockout on its known

functions, such as XBP1 mRNA splicing and tRNA processing.

A. Analysis of XBP1 mRNA Splicing:

ER Stress Induction: Treat wild-type and RTCB knockout cells with an ER stress-inducing

agent such as tunicamycin (e.g., 2 µg/mL for 4 hours) or thapsigargin (e.g., 300 nM for 4

hours). Include an untreated control for each cell line.

RNA Extraction: Extract total RNA from the cells using a suitable method (e.g., TRIzol).

cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

RT-qPCR: Perform quantitative real-time PCR using primers specific for the spliced form of

XBP1 (XBP1s) and total XBP1. Normalize the expression levels to a stable housekeeping

gene (e.g., GAPDH or ACTB). A significant reduction in the ratio of XBP1s to total XBP1 in

the knockout cells upon ER stress induction confirms a functional defect.[1][8][21][22][23]

Human XBP1s Forward Primer: 5'-CTGAGTCCGAATCAGGGTGC-3'

Human XBP1s Reverse Primer: 5'-GTCCAGAATGCCCAACAGGA-3'

Human Total XBP1 Forward Primer: 5'-TGGCCGGGTCTGCTGAGTCCG-3'

Human Total XBP1 Reverse Primer: 5'-GGTCCAACTTGTCCAGAATGC-3'

B. Analysis of tRNA Splicing:
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RNA Extraction: Extract total RNA from wild-type and RTCB knockout cells.

Northern Blot or RT-qPCR for specific tRNAs:

Northern Blot: Separate total RNA on a denaturing polyacrylamide gel, transfer to a

membrane, and probe with a labeled oligonucleotide specific for a tRNA known to be

spliced by the Rtc system (e.g., tRNA-Tyr). A decrease in the mature tRNA and an

accumulation of pre-tRNA or tRNA halves would indicate a splicing defect.

RT-qPCR: Design primers to specifically amplify the mature, spliced form of a target tRNA.

A significant decrease in the level of the mature tRNA in knockout cells compared to wild-

type would indicate a functional defect.[8][15][24][25]

By following these detailed application notes and protocols, researchers can effectively utilize

CRISPR-Cas9 to generate and validate RTCB knockout cell lines, providing a powerful system

to dissect the multifaceted roles of the Rtc system in cellular physiology and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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